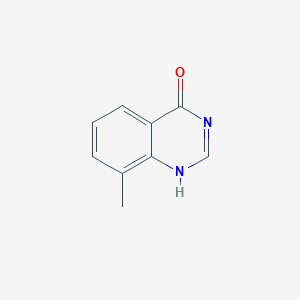

8-methyl-1H-quinazolin-4-one

Descripción

Evolution of the Quinazolinone Scaffold in Medicinal Chemistry Research

The quinazolinone story began in 1869 with the first synthesis of a derivative. tandfonline.com However, it was the elucidation of the structure of the antimalarial alkaloid febrifugine (B1672321) in the mid-20th century that truly ignited the interest of medicinal chemists in this scaffold. acs.org Since then, the quinazolinone framework has been identified in over 200 naturally occurring alkaloids and has become the backbone of numerous synthetic compounds with a wide array of pharmacological activities. acs.orgresearchgate.net

The versatility of the quinazolinone ring system, which is stable to oxidation, reduction, and hydrolysis, has allowed for extensive structural modifications, leading to the discovery of compounds with diverse therapeutic applications. omicsonline.orgresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. arabjchem.orgbiomedpharmajournal.orgnih.govnih.gov The ability to easily introduce various substituents at different positions of the quinazolinone ring has been a key driver of its success in drug discovery programs. nih.gov

Strategic Importance of 8-methyl-1H-quinazolin-4-one as a Privileged Structure

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The quinazolinone scaffold is a classic example of such a structure. omicsonline.orgnih.gov Within this privileged class, the substitution pattern on the benzene (B151609) ring plays a crucial role in determining the specific biological activity.

Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system for modulating pharmacological activity. omicsonline.orgnih.govnih.gov The presence of a methyl group at the 8-position, as in this compound, has been shown to be particularly influential. This substitution can impact the molecule's electronic properties, lipophilicity, and steric interactions with its biological targets.

For instance, research into tankyrase inhibitors, which are promising targets for cancer therapy, has demonstrated the importance of substitutions at the C-8 position of the quinazolin-4-one scaffold. Larger substituents at this position have been shown to engage in new interactions within the catalytic domain of the enzyme, leading to improved affinity and selectivity. biorxiv.org While this study focused on larger groups, it underscores the principle that the 8-position is a critical site for modification to achieve desired biological outcomes.

Contextualization of this compound in Contemporary Chemical Biology

In the realm of contemporary chemical biology, this compound and its derivatives serve as valuable tools for probing biological systems and as starting points for the development of novel therapeutic agents. The inherent bioactivity of the quinazolinone core, coupled with the specific modulatory effect of the 8-methyl group, makes this compound a versatile platform for designing chemical probes to study enzyme function, signaling pathways, and other cellular processes.

The development of quinazolinone-based inhibitors for enzymes like PARPs (poly(ADP-ribose) polymerases) and tankyrases is a testament to their relevance in modern chemical biology. biorxiv.org These inhibitors are not only potential drug candidates but also crucial research tools for understanding the roles of these enzymes in health and disease. The strategic placement of the methyl group at the 8-position can fine-tune the inhibitor's properties, such as cell permeability and target engagement, which are critical for its utility as a chemical probe.

Structure

3D Structure

Propiedades

IUPAC Name |

8-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXSFZDLGKFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Methyl 1h Quinazolin 4 One and Its Derivatives

Classical and Contemporary Quinazolinone Core Synthesis

The formation of the fundamental 8-methyl-1H-quinazolin-4-one structure can be achieved through various synthetic routes, ranging from traditional thermal condensations to modern energy-efficient protocols. The choice of method often depends on the desired scale, efficiency, and available starting materials. The key precursor for this specific scaffold is typically derived from 2-amino-3-methylbenzoic acid.

Modifications of the Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classical method for synthesizing 4-quinazolinones, traditionally involving the thermal condensation of an anthranilic acid with an amide. researchgate.netresearchgate.net For the synthesis of this compound, the starting material is 2-amino-3-methylbenzoic acid. In the conventional Niementowski reaction, this would be heated with formamide (B127407) to yield the target compound. researchgate.net

Modifications to this protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. One significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields. researchgate.netnih.gov For instance, the condensation of anthranilic acids with formamide under microwave conditions (60 W, 150°C) has been shown to rapidly produce the quinazolinone core in very good yields. nih.govfrontiersin.org Another modification involves using catalysts or activating agents. A versatile approach employs a combination of dimethyl sulfoxide (B87167) (DMSO) and an ionic liquid as a catalytic system, which enhances the reaction rate under neutral conditions and simplifies the workup, providing excellent yields. scirp.orgrsc.org

Table 1: Comparison of Niementowski Synthesis Conditions

| Method | Reagents | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Classical | 2-Amino-3-methylbenzoic acid, Formamide | Heat (130-150°C) | Several hours | Moderate | rsc.org |

| Microwave-Assisted | 2-Amino-3-methylbenzoic acid, Formamide | Microwave (e.g., 60W, 150°C) | 20-40 min | Good to Excellent | nih.govfrontiersin.org |

| Catalytic | 2-Amino-3-methylbenzoic acid, Formamide | Ionic Liquid/DMSO | Not specified | 83-92% | scirp.orgrsc.org |

Cyclocondensation Approaches from Anthranilic Acid Precursors

Beyond the Niementowski reaction, a primary route to the quinazolinone core is the cyclocondensation of 2-amino-3-methylbenzamide (B158645) with various C1 sources like aldehydes or carboxylic acids and their derivatives. researchgate.net

A common strategy involves a two-step, one-pot reaction where 2-amino-3-methylbenzamide is first condensed with an aldehyde to form a dihydroquinazolinone intermediate. This intermediate is then oxidized in situ to the final quinazolinone. Oxidants such as iodine can be used effectively for this dehydrogenation step. researchgate.net This method is versatile, allowing for the introduction of various substituents at the C-2 position by selecting the appropriate aldehyde.

Alternatively, transition-metal-free methods have been developed. One such approach involves the reaction of 2-amino-N-methoxybenzamides with aldehydes, promoted by acetic acid, which proceeds through a cascade of cyclocondensation and elimination to yield 4(3H)-quinazolinones. researchgate.net Another efficient protocol uses antimony(III) trichloride (B1173362) (SbCl3) as a catalyst for the condensation of anthranilamide with aldehydes or ketones under solvent-free microwave irradiation, offering high yields in a matter of minutes. scispace.com

Sonochemical and Microwave-Assisted Cyclization Protocols

To enhance reaction efficiency and align with green chemistry principles, sonochemical and microwave-assisted methods have been widely adopted for quinazolinone synthesis. researchgate.net

Microwave-assisted synthesis has proven highly effective. It not only accelerates the classical Niementowski reaction but also facilitates other cyclization strategies. nih.gov For example, the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with orthoesters under solvent-free microwave conditions provides a rapid route to fused polyheterocyclic systems. frontiersin.org The condensation of anthranilamide with aldehydes or ketones catalyzed by SbCl3 is significantly enhanced by microwave irradiation, reducing reaction times from hours (under conventional heating) to minutes. scispace.com

Sonochemical synthesis , which utilizes ultrasonic irradiation, offers another energy-efficient alternative. Ultrasound promotes chemical reactions through acoustic cavitation, leading to shorter reaction times and often improved yields. brieflands.com This technique has been successfully applied to the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid, an amine, and an anhydride (B1165640) in a one-pot procedure under solvent-free conditions. brieflands.com Similarly, the synthesis of bis-quinazolinones has been achieved by sonicating a mixture of a 2-methyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one precursor and a diamine in a deep eutectic solvent, demonstrating the power of ultrasound in constructing complex molecular architectures. nih.gov

Regioselective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its chemical properties can be tailored through regioselective functionalization, primarily at the C-2 and N-3 positions.

Introduction of Diverse Chemical Moieties at the C-2 Position

The C-2 position of the quinazolinone ring is a common site for introducing chemical diversity. This can be achieved either during the initial cyclization reaction or by post-synthesis modification.

One of the most direct methods is to use a substituted reagent during the cyclocondensation step. For example, reacting 2-amino-3-methylbenzamide with different aldehydes or acyl chlorides will install a corresponding alkyl, aryl, or heterocyclic substituent at the C-2 position. researchgate.net

Post-synthesis functionalization often involves converting a precursor at the C-2 position. For instance, a 2-chloromethyl-quinazolinone can serve as a versatile substrate for nucleophilic substitution, allowing the introduction of various functionalities. rsc.org Another advanced strategy is the direct C-H functionalization. For example, palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C-2 position of related quinazolinone scaffolds. sci-hub.se Similarly, rhodium-catalyzed reactions with α-diazo carbonyl compounds can achieve C-2 alkylation. sci-hub.se

Table 2: Selected C-2 Functionalization Methods

| Precursor | Reagent(s) | Method | C-2 Substituent | Reference |

|---|---|---|---|---|

| 2-Amino-3-methylbenzamide | Various Aldehydes (R-CHO) | Oxidative Cyclocondensation (e.g., with I₂) | R (Alkyl, Aryl) | researchgate.net |

| 2-Chloromethyl-8-methylquinazolin-4(3H)-one | Nucleophiles (Nu⁻) | Nucleophilic Substitution | -CH₂-Nu | rsc.org |

| 8-Methylquinazolin-4(3H)-one | Aryl Halides | Pd-catalyzed C-H Arylation | Aryl | sci-hub.se |

| 8-Methylquinazolin-4(3H)-one | α-Diazo Carbonyls | Rh-catalyzed Alkylation | Alkyl | sci-hub.se |

N-Substitution Pathways at the N-3 Position

The N-3 position of the quinazolinone ring is readily amenable to substitution, which significantly influences the molecule's properties. The introduction of substituents at this position is typically achieved by reacting the N-H of a pre-formed quinazolinone with an electrophile or by using a primary amine in a three-component condensation reaction.

A common method involves the alkylation or arylation of this compound using alkyl or aryl halides in the presence of a base. A transition-metal-free synthesis has been reported for the preparation of N-3 substituted derivatives, such as 8-methyl-3-propyl-2-(o-tolyl)quinazolin-4(3H)-one, through a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide, followed by cyclization. nih.gov

Three-component reactions are also highly efficient for creating N-3 substituted quinazolinones. For example, reacting an isatoic anhydride, a primary amine (R-NH₂), and an aldehyde in a single pot can directly yield the corresponding 2,3-disubstituted quinazolinone. researchgate.net Microwave-assisted protocols have also been developed for the rapid synthesis of 3-substituted-2-alkyl-quinazolin-4-ones from the condensation of anthranilic acid, an anhydride, and various primary amines. scholarsresearchlibrary.com The choice of substituent at the N-3 position has been shown to be critical for biological activity in related quinazolinone hybrids. nih.gov

Targeted Substitutions at the C-8 Position of the Quinazolinone Ring

The C-8 position of the quinazolinone ring has been identified as a critical site for substitution to modulate the biological properties of its derivatives. nih.govbiorxiv.orgbiorxiv.org Structure-activity relationship (SAR) studies have shown that positions 2, 6, and 8 are particularly significant for various pharmacological activities. nih.gov Research has focused on introducing a variety of functional groups at this position to explore new chemical space and interactions with biological targets. nih.govbiorxiv.orgbiorxiv.org

A notable strategy involves the synthesis of derivatives starting from substituted anthranilic acids. For instance, the synthesis of 8-substituted quinazolin-4-ones can be achieved from the corresponding 3-substituted-2-aminobenzoic acids. One study demonstrated the synthesis of C-8 substituted quinazolin-4-ones designed as tankyrase inhibitors, which are promising targets in oncology. nih.govbiorxiv.orgbiorxiv.org In this research, larger substituents were introduced at the C-8 position to probe a subsite within the enzyme's catalytic domain. nih.govbiorxiv.org

Key examples of targeted C-8 substitutions include the introduction of nitro and diol functionalities. biorxiv.orgbiorxiv.orgresearchgate.net The synthesis of an 8-nitro derivative, for example, can be accomplished starting from 2-amino-3-nitrobenzoic acid. researchgate.net These substituents have been shown to engage in new interactions with target enzymes, leading to improved affinity and selectivity. nih.govbiorxiv.orgbiorxiv.org

Table 1: Examples of C-8 Substituted Quinazolin-4-one Analogues

| Compound ID | C-8 Substituent | Starting Material | Key Finding | Reference |

| EXQ-2d | Nitro (-NO₂) | 2-Amino-3-nitrobenzoic acid | High selectivity towards tankyrase enzymes. | nih.gov |

| EXQ-1e | Diol (-CH(OH)CH(OH)R) | Not specified | Improved affinity for TNKS2. | nih.gov |

| 6a₅ | Methyl (-CH₃) | 2-amino-3-methylbenzoic acid | Serves as a scaffold for further derivatization. | mdpi.com |

| 6a₁₇ | Methyl (-CH₃) | 2-amino-3-methylbenzoic acid | Core structure for pyrazole (B372694) carbamide derivatives. | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Cross-Coupling Reactions for Peripheral Elaboration (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral elaboration of heterocyclic scaffolds, including quinazolinones. The Suzuki-Miyaura reaction, in particular, is widely employed for the formation of carbon-carbon bonds, offering a versatile method for synthesizing aryl- and vinyl-substituted quinazolinones. nih.govfishersci.com This reaction is valued for its mild conditions, functional group tolerance, and the stability and low toxicity of the boronic acid reagents. nih.govfishersci.com

The general applicability of the Suzuki-Miyaura coupling involves the reaction of a halogenated quinazolinone (e.g., bromo- or iodo-substituted) with an organoboron compound, typically an aryl- or vinylboronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology has been successfully applied to functionalize various positions on the quinazolinone ring system. For instance, the Suzuki-Miyaura cross-coupling of 6-bromo or 6-iodo-quinazolinones with various boronic acids has been extensively reported to produce polysubstituted derivatives. nih.govmdpi.com

While direct Suzuki-Miyaura coupling on an 8-bromo-2-methyl-1H-quinazolin-4-one is feasible, the strategy often involves multi-step sequences. A common approach is the coupling of a di-halogenated precursor, such as 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one, with an arylboronic acid to yield a triaryl-substituted product. nih.gov Subsequent dehydrogenation can then furnish the aromatic quinazolinone core. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields. nih.govpreprints.org

Table 2: Typical Components for Suzuki-Miyaura Coupling of Halogenated Quinazolinones

| Component | Example | Role | Reference |

| Halogenated Substrate | 6-Bromoquinazolin-4-one | Electrophilic partner | mdpi.com |

| Boronic Acid/Ester | Phenylboronic acid, Bis(pinacolato)diboron | Nucleophilic partner | nih.govfishersci.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for the cross-coupling cycle | nih.govpreprints.org |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle | nih.govnih.gov |

| Solvent | Toluene/Ethanol, Dioxane/Water, DMF | Provides the reaction medium | nih.govpreprints.org |

This table is interactive and can be sorted by clicking on the column headers.

Structural Elucidation Methodologies for Synthesized Analogues

The unambiguous determination of the structures of newly synthesized this compound analogues is accomplished through a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ijstr.orgrsc.orgbrieflands.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for structural confirmation. brieflands.comresearchgate.net

¹H NMR: Provides detailed information about the proton environment in the molecule. For an 8-methyl-quinazolinone derivative, the spectrum will show characteristic signals for the aromatic protons on the quinazolinone core, with their specific chemical shifts and coupling patterns revealing their relative positions. The methyl group at the C-8 position typically appears as a distinct singlet in the upfield region (around δ 2.5 ppm). mdpi.com Protons of other substituents will also have signature peaks, such as the singlet for a methylene (B1212753) (CH₂) bridge. mdpi.com

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic peak, appearing far downfield (δ > 160 ppm). brieflands.com The carbon of the C-8 methyl group will be found in the aliphatic region, while the aromatic carbons will span the region from approximately δ 110-150 ppm. mdpi.comnih.gov

Mass Spectrometry (MS): This method provides the molecular weight of the synthesized compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.comacs.org The fragmentation pattern observed in the mass spectrum can also offer structural clues. rsc.orgbrieflands.com

In a study synthesizing novel quinazolinone-scaffold-containing pyrazole carbamide derivatives, detailed NMR and HRMS data were used to confirm the structures. For example, in the ¹H NMR spectrum of 3-(difluoromethyl)-1-methyl-N-(2-((8-methyl-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide, the C-8 methyl protons were observed as a singlet at δ 2.54 ppm. mdpi.com The HRMS data further corroborated the proposed structure by matching the calculated and found molecular weights. mdpi.com

Table 3: Characteristic Spectroscopic Data for 8-Methyl-Quinazolinone Derivatives

| Technique | Structural Feature | Characteristic Signal (Chemical Shift δ / m/z) | Reference |

| ¹H NMR | C-8 Methyl Protons (-CH₃) | Singlet, ~ δ 2.5 ppm | mdpi.com |

| ¹H NMR | Aromatic Protons (Quinazolinone Core) | Multiplets, δ 7.0 - 8.5 ppm | mdpi.comscirp.org |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 161 - 163 ppm | mdpi.combrieflands.com |

| ¹³C NMR | C-8 Methyl Carbon (-CH₃) | ~ δ 17 ppm | nih.gov |

| MS / HRMS | Molecular Ion Peak [M+H]⁺ | Corresponds to the calculated molecular weight of the compound | mdpi.comacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Structure Activity Relationship Sar and Ligand Design Principles for 8 Methyl 1h Quinazolin 4 One Analogues

Systematic Exploration of Substituent Effects on Biological Profiles

The biological profile of 8-methyl-1H-quinazolin-4-one analogues is profoundly influenced by the nature and position of various substituents on the quinazolinone core and its appended moieties. A systematic exploration of these effects is crucial for the rational design of potent and selective therapeutic agents.

The introduction of alkyl and aryl groups at different positions of the quinazolinone ring system can significantly modulate the pharmacological activity of the resulting analogues. For instance, the presence of a methyl group at the 8-position has been noted in potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), such as 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolin-one, which exhibits an IC50 value of 14 nM. nih.gov

In a broader context of the quinazolin-4-one scaffold, the nature of the substituent at the 2-position is a critical determinant of activity. Studies have shown that a methyl group at this position is essential for certain antimicrobial activities. nih.gov Furthermore, the substitution of a phenyl ring at the 2-position has been a common strategy in the development of various bioactive quinazolinones. The electronic properties of substituents on this phenyl ring can have a substantial impact; for example, electron-donating groups at the para position of the 2-phenyl ring have been found to decrease the inhibitory potential against dihydrofolate reductase (DHFR). researchgate.net

The following table summarizes the impact of selected alkyl and aryl substituents on the activity of quinazolin-4-one analogues.

| Compound Scaffold | Substituent | Position | Biological Activity | Key Findings |

| Quinazolin-4(3H)-one | Methyl | 2 | Antimicrobial | Essential for activity. nih.gov |

| Quinazolin-4(3H)-one | Phenyl | 2 | DHFR Inhibition | Phenyl ring is crucial for activity. researchgate.net |

| 2-Phenyl-quinazolin-4(3H)-one | Electron-donating group | para | DHFR Inhibition | Decreased inhibitory potential. researchgate.net |

| 4(3H)-quinazolin-one | 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl} | 2 | PARP-1 Inhibition | Potent inhibition (IC50 = 14 nM). nih.gov |

| 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-4(3H)-quinazolin-one | Methyl | 8 | PARP-1 Inhibition | Present in a potent inhibitor. nih.gov |

Halogenation of the quinazolinone scaffold is a widely employed strategy to enhance biological activity. The position and nature of the halogen atom can have a dramatic effect on the potency and selectivity of the analogues. nih.govscispace.com A comprehensive review of quinazolinone derivatives has highlighted that the presence of a halogen atom at the 6 and 8 positions can significantly improve antimicrobial activities. nih.gov

For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological activities. nih.gov Similarly, 6,8-dichloro and 6,8-dibromo analogues have demonstrated potent antimicrobial properties. nih.gov The introduction of halogens can influence the lipophilicity, electronic properties, and metabolic stability of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles. mdpi.com

The table below illustrates the influence of halogenation on the antimicrobial activity of quinazolin-4-one derivatives.

| Base Scaffold | Halogen Substituent | Position(s) | Effect on Antimicrobial Activity |

| 2-Methyl-3-substituted-quinazolin-4(3H)-one | Iodine | 6, 8 | Enhanced activity. nih.gov |

| Quinazolin-4(3H)-one derivative | Chlorine | 6, 8 | Potent antimicrobial agent. nih.gov |

| Quinazolin-4(3H)-one derivative | Bromine | 6, 8 | Potent antimicrobial agent. nih.gov |

The fusion of additional heterocyclic rings to the quinazolinone core can lead to the development of novel polycyclic systems with unique biological properties. tandfonline.commdpi.com This approach has been extensively explored to generate diverse chemical libraries for drug discovery. For example, the synthesis of thiazole-fused quinazolinones has been reported, and these compounds have been evaluated for their cytotoxic activities. nih.gov

The fusion of a triazole ring to the quinazoline (B50416) moiety has also been investigated. For example, 4-butyl-1-substituted-4H- tandfonline.commdpi.comgeneris-publishing.comtriazolo[4,3-a]quinazolin-5-ones have been synthesized and identified as a new class of H1-antihistaminic agents. tandfonline.com Furthermore, pyrazolo[4,3-f]quinazolin-9-ones have been prepared and evaluated as kinase inhibitors. researchgate.net The nature of the fused heterocycle and its substitution pattern are critical in determining the biological target and potency of the resulting compound.

Examples of heterocyclic ring fusions with the quinazolinone core and their associated biological activities are presented in the following table.

| Fused Heterocyclic System | Biological Activity | Reference |

| Thiazolo[5,4-f]quinazolin-9(8H)-one | Kinase Inhibition | tandfonline.com |

| 4H- tandfonline.commdpi.comgeneris-publishing.comtriazolo[4,3-a]quinazolin-5-one | H1-antihistaminic | tandfonline.com |

| Pyrazolo[4,3-f]quinazolin-9-one | Kinase Inhibition | researchgate.net |

| Indolo[1,2-c]quinazolines | General Bioactivity | nih.gov |

| Isoindolo[2,1-a]quinazolin-5(11H)-one | General Bioactivity | mdpi.com |

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. In the context of quinazolin-4-one derivatives, the introduction of chiral centers can lead to enantiomers with distinct pharmacological profiles. A study on axially chiral 3-(ortho-halophenyl)-2-methylquinazolin-4-one derivatives revealed the formation of intermolecular halogen bonding in the crystalline state, which was dependent on the chirality of the molecules. researchgate.net While this study focused on solid-state properties, it highlights the potential for stereoselective interactions that could translate to differential biological activity. The development of synthetic methods to access enantiomerically pure quinazolinone analogues is an important area of research to fully elucidate the impact of stereochemistry on their therapeutic potential.

Positional Contributions to Pharmacological Efficacy

The pharmacological efficacy of this compound analogues is not only dependent on the nature of the substituents but also on their specific placement on the quinazolinone ring. Modifications at different positions can lead to significant changes in biological activity and target selectivity.

The C-2 position of the quinazolin-4-one ring is a key site for modification and has been extensively studied to understand its impact on biological activity. mdpi.comnih.gov A wide variety of substituents, ranging from simple alkyl and aryl groups to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov

For instance, the presence of a methyl or thiol group at the C-2 position has been deemed essential for the antimicrobial activity of certain quinazolinone derivatives. nih.gov In the realm of anticancer drug design, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency against various cancer cell lines. nih.gov Further studies on 2-substituted quinazolines revealed that a compound bearing a 2-methoxyphenyl group at this position displayed a remarkable profile against a majority of tested cancer cell lines. nih.gov Conversely, the presence of a naphthyl group at the C-2 position was found to be unfavorable for cytotoxic activity in the same study. nih.gov

The following table summarizes the structure-activity implications of various modifications at the C-2 position of the quinazolin-4-one scaffold.

| Substituent at C-2 | Biological Activity | Key SAR Findings |

| Methyl | Antimicrobial | Essential for activity in some series. nih.gov |

| Thiol | Antimicrobial | Essential for activity in some series. nih.gov |

| Aryl groups | Antiproliferative | Moderate potency against various cell lines. nih.gov |

| 2-Methoxyphenyl | Antiproliferative | Remarkable activity against a majority of tested cell lines. nih.gov |

| Naphthyl | Antiproliferative | Unfavorable for cytotoxic activity. nih.gov |

N-3 Position Derivatizations and Their Role in Target Recognition

The N-3 position of the quinazolin-4-one scaffold is a critical site for derivatization, playing a significant role in how analogues bind to their biological targets. Structure-activity relationship studies have demonstrated that the nature of the substituent at this position can dramatically influence inhibitory potency against various enzymes.

For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a range of substituents at the N-3 position were evaluated. nih.gov It was observed that while polar groups like hydroxyethyl (B10761427) or bulky groups such as tert-butyl and biphenylyl led to a decrease in inhibitory activity, the introduction of various phenyl and benzyl (B1604629) groups generally improved potency. nih.gov Specifically, the substitution with a 4'-fluorophenyl group resulted in a compound with an IC50 of 0.117 ± 0.016 μM. nih.gov Further optimization by adding a methyl group at the 3'-position of the 4'-fluorophenyl substituent maintained this high potency. nih.gov Heterocyclic substituents like 3-pyridyl and 4-pyrazolyl at the N-3 position also yielded compounds with good inhibitory activity. nih.gov These findings underscore the importance of the N-3 position in establishing favorable interactions within the target's binding site. The strategic placement of substituted aryl groups can lead to enhanced binding affinity and, consequently, more potent inhibition.

| Compound ID | N-3 Substituent | Inhibitory Activity (IC50, μM) against SARS-CoV-2 Mpro |

|---|---|---|

| C2 | Hydroxyethyl | 1.365 ± 0.062 |

| C3 | tert-Butyl | 0.949 ± 0.077 |

| C7 | 4'-Fluorophenyl | 0.117 ± 0.016 |

| C12 | 3'-Methyl-4'-fluorophenyl | 0.117 ± 0.016 |

| C13 | 3-Pyridyl | Good inhibitory activity |

| C14 | Biphenylyl | 1.476 ± 0.117 |

C-8 Position Substitutions and Enhanced Potency

The C-8 position of the quinazolin-4-one ring system has been identified as another key locus for modification to achieve enhanced biological activity. Research into tankyrase inhibitors, which are promising targets in oncology, has highlighted the significance of this position. biorxiv.orgnih.govbiorxiv.org Prior studies suggested that small, electron-rich substituents at the C-8 position could enhance inhibitory potency towards tankyrases. biorxiv.org

More recent investigations have explored the introduction of larger substituents at this position. biorxiv.orgnih.govbiorxiv.org Using X-ray crystallography, it was demonstrated that nitro and diol substituents at the C-8 position can engage in new interactions with the tankyrase 2 (TNKS2) enzyme, leading to improvements in both affinity and selectivity. biorxiv.orgnih.govbiorxiv.orgresearchgate.net For example, a diol-substituted analogue (compound 40) exhibited an IC50 value of 14 nM against TNKS2, while a nitro-substituted analogue (compound 49) showed an IC50 of 65 nM. biorxiv.orgbiorxiv.orgresearchgate.net These analogues were also effective in cell-based assays, attenuating Wnt/β-catenin signaling, which is controlled by tankyrase, with sub-micromolar IC50 values. biorxiv.orgnih.govbiorxiv.orgresearchgate.net The combination of a bulky, polar diol group at C-8 with a phenyl moiety at the C-2 position was found to be particularly effective in driving selectivity for tankyrases over other PARP enzymes. biorxiv.org

| Compound ID | C-8 Substituent | Target | Potency (IC50) |

|---|---|---|---|

| 40 | Diol | TNKS2 | 14 nM |

| 49 | Nitro | TNKS2 | 65 nM |

Molecular Hybridization Strategies Utilizing the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule. nih.gov This approach aims to develop compounds with improved affinity, better efficacy, and potentially a modified side-effect profile or the ability to interact with multiple targets. nih.govnih.gov The quinazolinone scaffold is a popular choice for this strategy due to its wide range of pharmacological activities. nih.gov

One example involves combining the quinazolinone scaffold with a thiazolidin-4-one moiety. nih.gov In this strategy, 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one is treated with aromatic aldehydes to produce Schiff bases, which are then further reacted to incorporate the thiazolidin-4-one ring. nih.gov Another approach has been to hybridize quinazolin-4(3H)one with N-acylhydrazones, which are known inhibitors of phosphodiesterase-4 (PDE-4), an enzyme implicated in cancer cell proliferation. nih.gov This led to the development of quinazolin-4(3H)one-hydrazone hybrids with potent PDE-4 inhibitory and anti-proliferative activities. nih.gov

More recently, a series of novel antifungal agents were designed by combining a quinazolinone structural unit with a pyrazole-containing active fragment. nih.gov The two pharmacophores were connected via a benzene (B151609) ring to create quinazolinone-containing pyrazole (B372694) carboxamide derivatives. nih.gov This work demonstrates that molecular hybridization is an effective method for designing novel therapeutic candidates based on the versatile quinazolinone scaffold. nih.gov

Mechanistic Investigations of 8 Methyl 1h Quinazolin 4 One Derivatives and Biological Targets

Preclinical Studies in Oncology Research

In the realm of oncology, quinazolin-4-one derivatives have been extensively studied for their ability to target key components of cancer cell proliferation and survival. Their mechanisms often involve the direct inhibition of critical enzymes and the modulation of cellular pathways that govern cell life and death.

The anticancer activity of quinazolin-4-one derivatives is frequently linked to their potent inhibition of various enzymes essential for tumor growth and progression.

Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline (B50416) scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, including EGFR. nih.gov Derivatives have been designed as ATP-competitive type-I inhibitors of EGFR kinase, showing superiority to existing drugs like erlotinib (B232) by interacting with key residues in the DFG motif of the ATP-binding site. nih.gov Several quinazoline derivatives, such as gefitinib (B1684475) and erlotinib, have been approved for cancer therapy due to their efficacy against human cancers. nih.gov

PI3K/HDAC: While direct inhibition of PI3K/HDAC by 8-methyl-1H-quinazolin-4-one is not extensively detailed in the provided context, the broader class of quinazolinones is known to target various kinases involved in cell signaling pathways.

Topoisomerase I: The specific inhibitory activity of this compound derivatives against Topoisomerase I is an area of ongoing investigation.

Other Kinases: Studies on various quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against multiple tyrosine protein kinases. For instance, certain derivatives show potent inhibition of CDK2 and HER2, in addition to EGFR. nih.gov

The following table summarizes the inhibitory activities of selected quinazolin-4(3H)-one derivatives against various kinases.

| Compound | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Derivative 2i | CDK2 | 0.173 ± 0.012 | nih.gov |

| Derivative 3i | CDK2 | 0.177 ± 0.032 | nih.gov |

| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | nih.gov |

Beyond direct enzyme inhibition, these derivatives modulate intracellular signaling pathways that control cell division and programmed cell death.

Cell Cycle Arrest: Certain quinazoline derivatives have been shown to effectively arrest the cell cycle at the G2/M phase in cancer cells. nih.gov This disruption of the normal cell division process prevents the proliferation of malignant cells. For example, studies in MGC-803 gastric cancer cells demonstrated that treatment with a potent quinazoline derivative led to a significant accumulation of cells in the G2/M phase. nih.gov

The cytoskeleton, particularly the microtubule network formed by tubulin, is another critical target for quinazolin-4-one derivatives.

Tubulin Polymerization Inhibition: A significant body of research has identified quinazolin-4-one derivatives as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds often act by binding to the colchicine (B1669291) site on tubulin, which disrupts the dynamic assembly of microtubules. nih.govnih.gov This interference with microtubule formation leads to mitotic arrest and subsequent cell death. rsc.org The cytotoxic effects of several 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives have been directly linked to their ability to inhibit tubulin assembly. nih.gov For instance, compounds like 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one have demonstrated complete inhibition of tubulin polymerization and induced G2+M cell cycle arrest, a characteristic effect of tubulin inhibitors. rsc.org

Aryl Hydrocarbon Receptor (AhR) Expression: The influence of this compound derivatives on AhR expression is a specialized area of research, and information regarding this specific interaction is not detailed in the provided search results.

Antimicrobial Research Focus

In the field of antimicrobial research, quinazolin-4-one derivatives have emerged as promising agents for combating bacterial infections, including those caused by drug-resistant strains. Their mechanisms target fundamental bacterial processes distinct from those in human cells.

The integrity of the bacterial cell wall is crucial for survival, making its synthesis pathway an excellent target for antibiotics.

PBP2a Inhibition: Certain quinazolin-4-one derivatives have been identified as inhibitors of Penicillin-Binding Protein 2a (PBP2a). acs.org PBP2a is the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). Notably, these compounds function through an allosteric mechanism, binding to a site distinct from the active site targeted by β-lactam antibiotics. This allosteric binding triggers a conformational change that opens the PBP2a active site, making it vulnerable to inhibition and impairing cell wall biosynthesis. acs.org

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and is a validated target for antibiotics.

DNA Gyrase Inhibition: Numerous studies have confirmed that quinazolin-4-one derivatives can act as potent inhibitors of bacterial DNA gyrase. nih.govmdpi.comtargetmol.com By inhibiting this enzyme, the compounds prevent the necessary negative supercoiling of bacterial DNA, which halts replication and leads to cell death. mdpi.com Derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown particularly potent inhibition of E. coli DNA gyrase, with IC50 values in the low micromolar range. mdpi.comdoaj.org Structure-activity relationship studies have shown that substitutions on the quinazolinone ring, including at the 8-position, can significantly influence inhibitory potency against the GyrB subunit of DNA gyrase. nih.gov

The following table highlights the DNA gyrase inhibitory activity of selected quinazolin-4-one derivatives.

| Compound | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Derivative f1 | S. aureus GyrB | 1.21 | nih.gov |

| Derivative f4 (6-MeO) | S. aureus GyrB | 0.31 | nih.gov |

| Derivative f12 (8-MeO) | S. aureus GyrB | 0.878 | nih.gov |

| Derivative f14 | S. aureus GyrB | 0.28 | nih.gov |

| Derivative 4a | E. coli DNA Gyrase | 3.19 - 4.17 | mdpi.comdoaj.org |

| Derivative 5a | E. coli DNA Gyrase | 3.19 - 4.17 | mdpi.comdoaj.org |

Neuropharmacological Target Engagement

Derivatives of the this compound scaffold have been the subject of extensive research for their potential to modulate key targets within the central nervous system. These investigations have revealed nuanced interactions with critical receptor systems and enzymes involved in neurotransmission.

A novel class of N-methyl-D-aspartate (NMDA) receptor antagonists based on the (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone has been identified. nih.govacs.orgnih.gov Research has shown that these quinazolin-4-one derivatives exhibit a distinct mechanism of action, functioning as non-competitive, voltage-independent antagonists. nih.govacs.org This suggests that their site of action is not the agonist binding site or the channel pore of the receptor. nih.govacs.orgnih.gov

A significant finding is the subunit selectivity of these compounds. Analogues within this series have demonstrated more than 50-fold selectivity for NMDA receptors containing NR2C or NR2D subunits over those containing NR2A or NR2B subunits. nih.gov Furthermore, modifications to the ring substituents of these compounds resulted in analogues with over 100-fold selectivity for NMDA receptors compared to AMPA and kainate receptors. nih.gov For instance, specific compounds inhibited NR1/NR2C and NR1/NR2D receptor responses with IC50 values in the micromolar range. nih.gov This inhibition was confirmed to be non-competitive, as it could not be overcome by increasing the concentrations of the agonists glutamate (B1630785) and glycine. nih.gov

| Compound | Target Receptor Subunit | IC50 Value | Inhibition Type | Voltage Dependency |

| Compound 2 | NR1/NR2D | 9 µM | Non-competitive | Independent |

| Compound 2 | NR1/NR2C | Not specified | Non-competitive | Independent |

| Compound 3 | NR1/NR2D | 5 µM | Not specified | Not specified |

This table presents inhibitory concentration (IC50) values and mechanistic details for select quinazolin-4-one derivatives at different NMDA receptor subtypes. nih.gov

The quinazolinone chemotype has been identified as a source of negative allosteric modulators (NAMs) for the metabotropic glutamate 7 (mGlu7) receptor. nih.govnih.gov In a screening of a compound library, active compounds were exclusively found within this chemical class. nih.govnih.gov One such derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was identified as a selective mGlu7 NAM. nih.govnih.gov

ALX-171 demonstrated an IC50 value of 6.14 µM for the human mGlu7 receptor and showed selectivity over other group III mGlu receptors, namely mGlu4 and mGlu8. nih.gov Negative allosteric modulators of the mGlu7 receptor, such as ALX-171, ADX71743, and MMPIP, weaken the receptor's function. nih.govresearcher.life This modulation is of interest in the context of neuropsychiatric disorders like schizophrenia, where abnormal glutamatergic excitation is implicated. nih.gov The antipsychotic-like activity of ALX-171 was evaluated in animal models, where it was shown to reverse certain chemically-induced behaviors associated with positive and cognitive symptoms of schizophrenia. nih.govnih.gov

| Compound | Target | IC50 Value | Modulation Type |

| ALX-171 (A9-7) | mGlu7 | 6.14 µM | Negative Allosteric Modulator (NAM) |

| ADX71743 | mGlu7 | Not specified | Negative Allosteric Modulator (NAM) |

| MMPIP | mGlu7 | Not specified | Negative Allosteric Modulator (NAM) |

This table highlights key quinazolin-4-one derivatives and related compounds that act as negative allosteric modulators of the mGlu7 receptor. nih.govnih.govresearcher.life

Quinazolin-4(3H)-one derivatives have been investigated for their potential to modulate the gamma-aminobutyric acid (GABA) system, a primary target for antiepileptic drugs. ijpsdronline.com While the precise mechanisms are still under investigation, studies suggest that quinazolinones may enhance the action of GABA. ijpsdronline.com Molecular docking studies have been employed to predict the interaction of these derivatives with the GABAA receptor. ijpsdronline.com This research aims to design novel antiepileptic agents by activating selective GABA pathways. ijpsdronline.com The potential for anticonvulsant activity can be influenced by substitutions at position-3 of the quinazolinone core. ijpsdronline.com

Further research into related scaffolds, such as pyrazolo[1,5-a]quinazolines, has identified compounds that can modulate the GABAA receptor in opposing ways. nih.gov For example, certain derivatives act as partial agonists by enhancing the chloride current, while others act as inverse partial agonists by reducing it. nih.gov This demonstrates the nuanced structure-activity relationships within this broader class of compounds and their interaction with the GABAA receptor complex.

Metabolic Pathway Modulation

Quinazolin-4-one derivatives have been designed as glucokinase (GK) activators, aiming to avoid the toxicity associated with other chemical classes. researchgate.net Glucokinase is a key regulator of glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.gov The mechanism of action for these quinazoline-based activators involves binding to an allosteric site on the GK enzyme, which stabilizes it in an active conformation. researchgate.netnih.gov

X-ray crystallography studies have elucidated the key interactions between ligands and amino acid residues at the allosteric site. researchgate.net For 4,6-disubstituted quinazoline ligands, it was found that the nitrogen atom at the 1-position of the quinazoline core can act as a hydrogen bond donor, interacting with Tyr215 of the GK enzyme. researchgate.net This interaction, along with others, contributes to the GK-activating property of the molecule. researchgate.net Specific derivatives have shown potent GK activation, with EC50 values in the nanomolar range, comparable to standard GK activators. researchgate.net

| Compound | GK Activation (EC50) |

| Compound 3 | 632 nM |

| Compound 4 | 516 nM |

This table shows the half-maximal effective concentration (EC50) for glucokinase (GK) activation by two quinazolin-4-one derivatives. researchgate.net

Antiviral Research Pursuits

The quinazolinone scaffold has been a foundation for the development of compounds with a broad spectrum of antiviral activities. Research has identified derivatives effective against several viruses, including Zika virus (ZIKV), Dengue virus (DENV), Influenza A virus (IAV), and Tobacco Mosaic Virus (TMV). nih.govmdpi.comresearchgate.net

In the fight against flaviviruses, a series of 2,3,6-trisubstituted quinazolinone compounds were found to be potent inhibitors of ZIKV replication, with some di-substituted analogues also showing significant inhibition (68%-90%). nih.gov For influenza, 2-Methylquinazolin-4(3H)-one was identified as a main active component from a traditional Chinese medicine formula, demonstrating significant in vitro antiviral activity against IAV H1N1 with an IC50 of 23.8 μg/mL. mdpi.com This compound was shown to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP) in vivo. mdpi.com

Furthermore, quinazolin-4-one derivatives have been explored as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov By using a scaffold hopping strategy from a known inhibitor, researchers developed quinazolin-4-one-based compounds with promising inhibitory potency against Mpro. nih.gov In agricultural science, new (quinazolin-4-ylamino)methyl-phosphonates and 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been synthesized and shown to possess in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.netmdpi.com

| Compound/Derivative Class | Target Virus | Notable Activity |

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibition of viral replication. nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (H1N1) | IC50 of 23.8 μg/mL; reduced viral protein expression. mdpi.com |

| Quinazolin-4-one-based compounds | SARS-CoV-2 | Inhibition of Main Protease (Mpro) with IC50 of 1.372 ± 0.047 μM (Compound 19). nih.gov |

| 4-thioquinazoline-chalcones | Tobacco Mosaic Virus (TMV) | In vivo protection activity with EC50 values as low as 138.1 μg/mL (Compound M2). researchgate.net |

| (Quinazolin-4-ylamino)methyl-phosphonates | Tobacco Mosaic Virus (TMV) | In vivo curative rates up to 52.0%. mdpi.com |

This table summarizes the antiviral research applications of various quinazolin-4-one derivatives against different viral targets.

Inhibition of Viral Main Protease (Mpro) (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Quinazolin-4-one derivatives have been identified as a promising class of nonpeptidic, noncovalent inhibitors of this enzyme. nih.gov

Research has focused on optimizing the quinazolin-4-one scaffold to enhance inhibitory activity. Through strategies like 3D-QSAR, molecular docking, and molecular dynamics simulations, researchers have explored the structure-activity relationships (SAR) of these derivatives. researchgate.net These studies indicate that specific amino acid residues within the Mpro active site, such as Met165, Met49, and Cys145, are crucial for the binding of these compounds. researchgate.net

One study identified a quinazolin-4-one derivative, compound C7 , which exhibited superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein (B1667712) (IC50 = 0.085 µM for C7 vs. 0.966 µM for baicalein). nih.gov X-ray co-crystal structures revealed that C7 binds to the enzyme in a non-covalent manner, adopting a noncanonical binding mode. nih.gov This finding suggests that the quinazolin-4-one core can be effectively modified to develop potent Mpro inhibitors. nih.gov

Further fragment-based strategies have been employed, combining the quinazolinone moiety with peptidomimetic backbones. This approach led to the synthesis of compounds G1 and G4 , which showed anti-Mpro activity with IC50 values of 22.47 µM and 24.04 µM, respectively. nih.gov Molecular docking revealed that these compounds occupy a similar binding cavity to the known Mpro inhibitor GC376. nih.gov

| Compound | Target | IC50 Value | Notes |

| C7 | SARS-CoV-2 Mpro | 0.085 µM | Nonpeptidic, noncovalent inhibitor with improved physicochemical properties. nih.gov |

| G1 | SARS-CoV-2 Mpro | 22.47 µM | Peptidomimetic derivative. nih.gov |

| G4 | SARS-CoV-2 Mpro | 24.04 µM | Peptidomimetic derivative. nih.gov |

Parasitic Disease Target Identification

Inhibition of Leishmanial Pyridoxal Kinase and Trypanothione Reductase

Trypanothione Reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites like Leishmania and Trypanosoma, as it is central to their unique redox metabolism. nih.govmdpi.com This enzyme is absent in humans, making it an attractive target for antiparasitic drug design. mdpi.com The quinazoline framework has been identified as a "privileged structure" that can be modified to create novel and selective TR inhibitors. nih.gov Research has demonstrated that certain quinazoline derivatives can inhibit TR and show selectivity for the parasitic enzyme over human glutathione (B108866) reductase. nih.gov

Leishmanial Pyridoxal Kinase (PdxK) is another vital enzyme in the vitamin B6 salvage pathway of Leishmania parasites, essential for their growth and infectivity. researchgate.netnih.gov Structural analyses have revealed significant differences between the active sites of leishmanial and human PdxK, suggesting that selective inhibitors can be developed. researchgate.netnih.gov While direct inhibition by this compound derivatives is an area of ongoing research, the validation of LdPdxK as a drug target opens avenues for screening quinazolinone-based compound libraries against it. nih.gov Molecular docking studies on other Leishmania targets, such as phosphodiesterase B1 (PDEB1), have shown that quinazolin-4(3H)-one derivatives can exhibit strong binding affinities, highlighting the potential of this scaffold for developing anti-leishmanial agents. nih.gov

Other Enzyme and Receptor Modulations

Tankyrase Inhibition at Nicotinamide (B372718) Binding Site

Tankyrases (TNKS), members of the poly(ADP-ribose) polymerase (PARP) family, are considered promising drug targets, particularly in oncology. biorxiv.orgnih.gov Inhibitors of these enzymes often target the nicotinamide (NI) binding site within the catalytic domain. biorxiv.orgnih.gov The quinazolin-4-one scaffold has emerged as a compelling framework for developing potent and selective tankyrase inhibitors. biorxiv.orgbiorxiv.org

Structural studies have shown that the quinazolin-4(3H)-one motif binds effectively to the nicotinamide pocket. nih.gov Research has focused on modifying this core, particularly at the C-8 position, to improve potency and selectivity. biorxiv.orgnih.gov By introducing larger substituents at the C-8 position, such as nitro and diol groups, new interactions with TNKS2 can be established. biorxiv.org For example, a diol-based compound (EXQ-1e ) and a nitro-based compound (EXQ-2d ) demonstrated significant inhibition of TNKS2 with pIC50 values of 7.19 and 7.86, respectively. nih.gov Another study reported a nitro-substituted compound (49 ) and a diol-substituted compound (40 ) with IC50 values of 65 nM and 14 nM against TNKS2, respectively. biorxiv.orgresearchgate.net These modifications allow the inhibitors to engage with a subsite located between a mobile active site loop and the canonical nicotinamide binding site, enhancing both affinity and selectivity for tankyrases over other PARPs. biorxiv.org

| Compound | Target | IC50 / pIC50 | Key Feature |

| EXQ-1e | TNKS2 | pIC50 = 7.19 | Diol-based substituent at C-8 position. nih.gov |

| EXQ-2d | TNKS2 | pIC50 = 7.86 | Nitro-based substituent at C-8 position. nih.gov |

| Compound 40 | TNKS2 | 14 nM | Diol substituent at C-8; high selectivity for tankyrases. biorxiv.orgresearchgate.net |

| Compound 49 | TNKS2 | 65 nM | Nitro substituent at C-8. biorxiv.orgresearchgate.net |

Nitric Oxide Synthase (iNOS, nNOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov Overproduction of nitric oxide by iNOS and nNOS is implicated in various pathological conditions, including inflammation and neurotoxicity. nih.govmaastrichtuniversity.nl Consequently, the development of selective inhibitors for these isoforms is of significant therapeutic interest. nih.gov

Novel series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of iNOS and nNOS. Studies have shown that certain derivatives, particularly quinazolinyl Schiff bases, can act as potent inhibitors of these isoforms. In general, many of the assayed compounds demonstrated greater inhibitory activity against iNOS than nNOS, with some showing high selectivity for iNOS over nNOS, marking them as potential agents for conditions like stroke.

Aldosterone (B195564) Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme that catalyzes the final, rate-limiting step in aldosterone biosynthesis. nih.govscbt.com Excessive aldosterone production is linked to hypertension and cardiovascular disease, making CYP11B2 a key therapeutic target. nih.govresearchgate.net A significant challenge in developing inhibitors is achieving selectivity over the closely related enzyme CYP11B1 (steroid 11β-hydroxylase), which is essential for cortisol production. scbt.comresearchgate.net

Research into CYP11B2 inhibitors has explored various heterocyclic scaffolds. While direct studies on this compound are limited, related structures such as pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones have been investigated. nih.gov These compounds were developed to improve selectivity and metabolic stability. nih.govacs.org The mechanism of inhibition for many of these compounds involves the coordination of a nitrogen atom in the heterocyclic ring to the heme iron atom in the active site of the CYP enzyme, thereby blocking its catalytic activity. scbt.comnih.gov The development of potent and selective CYP11B2 inhibitors often involves a combination of ligand-based and structure-based drug design approaches to optimize interactions within the enzyme's active site. acs.org

: Methionyl-tRNA Synthetase Inhibition

The quinazolinone scaffold is a key feature in the development of inhibitors for methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis. While direct studies on this compound are limited, research on related quinazolinone derivatives provides insight into their inhibitory mechanism.

One such derivative, compound DDD806905, has been identified as a potent inhibitor of Leishmania donovani MetRS (LdMetRS) with a dissociation constant (Ki) of 18 nM. acs.org Structural analysis of the LdMetRS in complex with DDD806905 reveals that the quinazolinone moiety plays a critical role in binding. It occupies the auxiliary pocket (AP) of the enzyme's active site, forming crucial bidentate hydrogen bonds between the quinazolinone NH and the amino NH of the Asp287 residue. acs.org The carbonyl group of the quinazolinone further stabilizes the interaction by forming a hydrogen bond with a water molecule, which is coordinated by the side chain of Tyr250 and the backbone NH of Lys292. acs.org

This binding mode, where the inhibitor bridges the auxiliary pocket and an expanded methionine pocket, effectively blocks the binding of the beta phosphate (B84403) group of ATP. acs.org This prevents the formation of the methionyl-adenylate intermediate, thereby inhibiting the aminoacylation of tRNAMet and halting protein synthesis. The hydrophobic nature of the side chains lining the binding site further contributes to the affinity of the inhibitor. acs.org

These findings suggest that derivatives of this compound could be designed to occupy these pockets within the MetRS active site, leveraging similar hydrogen bonding and hydrophobic interactions to achieve potent and selective inhibition.

HIV-1 Tat-TAR Inhibition

The interaction between the HIV-1 trans-activator of transcription (Tat) protein and the trans-activation response (TAR) RNA element is a critical step in viral replication, making it an attractive target for antiretroviral therapy. mdpi.commdpi.com Quinoline (B57606) and quinazolinone derivatives have emerged as a promising class of inhibitors targeting this interaction.

While specific studies on this compound are not extensively documented, research on analogous structures provides a framework for understanding their potential mechanism of action. For instance, a novel quinazoline-based compound, SRI-32743, has been shown to normalize Tat-induced inhibition of the dopamine (B1211576) transporter, indicating an interaction with Tat-mediated cellular processes.

The general mechanism for this class of compounds involves binding to either the Tat protein or the TAR RNA. Molecular modeling studies of certain quinoline derivatives suggest that they may inhibit the Tat-TAR interaction by binding to the Tat protein rather than the TAR RNA. nih.gov Conversely, other quinolone derivatives, such as WM5, have been shown to bind with high affinity to the bulge region of TAR RNA, disrupting the formation of the Tat-TAR complex. nih.gov

The development of this compound derivatives could therefore explore modifications that enhance binding affinity and specificity for either the Tat protein or the TAR RNA, thereby disrupting this essential viral process. The inhibitory activity of these compounds is typically evaluated through assays that measure the inhibition of Tat-dependent HIV-1 LTR-driven gene expression. nih.gov

Angiotensin II AT1 Receptor Antagonism

Derivatives of quinazolin-4-one have been systematically designed and synthesized as antagonists of the Angiotensin II AT1 receptor, a key regulator of blood pressure. These compounds represent a class of non-peptide antagonists that can effectively block the actions of Angiotensin II.

A study focused on tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives demonstrated their potential as AT1 receptor antagonists. nih.gov The design of these compounds was guided by a 3D pharmacophore model, leading to the synthesis of several derivatives with varying affinities for the receptor. nih.govresearchgate.net

In vitro biological evaluation using an AT1 receptor binding assay showed that these quinazolin-4-one derivatives could compete with radiolabeled Angiotensin II for binding to the AT1 receptor. nih.gov The potency of this antagonism was found to be dependent on the specific substitutions on the quinazolinone core. For example, compound XXV from the study, 2-methylsulfanyl-3-(2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl)-3H-quinazolin-4-one, demonstrated a binding affinity nearly equal to that of the established antagonist, losartan. nih.gov

In vivo studies in both normotensive and hypertensive rats revealed that the most potent of these quinazolin-4-one derivatives exhibited significant hypotensive and antihypertensive activity, in some cases exceeding that of losartan. nih.gov This indicates that the quinazolin-4-one scaffold can be effectively utilized to develop potent and orally active AT1 receptor antagonists. The mechanism of action is competitive antagonism at the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.

Computational Chemistry and Molecular Modeling in 8 Methyl 1h Quinazolin 4 One Research

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic structures, and reactivity descriptors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting molecular geometries and electronic properties with high accuracy. rsc.org For quinazolinone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are used to determine the most stable three-dimensional conformation (optimized geometry) of the molecule. nih.govrsc.org This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinazolinone Derivative (Calculated via DFT) Note: Data presented is for a representative quinazolin-12-one derivative as a model for the scaffold, calculated at the B3LYP/6-31++G(d,p) level of theory. Specific values for 8-methyl-1H-quinazolin-4-one would require a dedicated computational study.

| Parameter | Value | Parameter | Value |

| Bond Length (Å) | Bond Angle (°) | ||

| N1-C2 | 1.38 | C2-N1-C9a | 122.5 |

| C2=O11 | 1.23 | N1-C2-N3 | 118.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 125.1 |

| C4-C4a | 1.41 | N3-C4-C4a | 119.8 |

| C8-CH3 | 1.51 | C7-C8-C8a | 121.0 |

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, several electronic descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2).

Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors provide a quantitative framework for predicting the chemical behavior of quinazolinone derivatives. rsc.orgresearchgate.net

Table 2: Calculated FMO Energies and Electronic Descriptors for a Representative Quinazolinone Derivative Note: The following data is illustrative for a quinazolin-12-one derivative, demonstrating typical values for this class of compounds. rsc.orgresearchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.25 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.25 |

| Chemical Hardness (η) | 2.13 |

| Electronegativity (χ) | 4.38 |

| Electrophilicity Index (ω) | 4.51 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. wolfram.com Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For quinazolinone structures, MEP maps typically show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting them as primary sites for interactions with electrophiles or hydrogen bond donors. nih.gov Positive potential (blue) is often located on the hydrogen atoms attached to the nitrogen, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wisc.edu This analysis is crucial for understanding hyperconjugation, charge delocalization, and the stability arising from intramolecular interactions. researchgate.net

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy of a donor-acceptor interaction. wisc.edu A higher E(2) value indicates a stronger interaction. For a molecule like this compound, NBO analysis can reveal:

The delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ* interactions).

The delocalization of electrons from π-bonding orbitals of the aromatic system into adjacent antibonding π* orbitals (π → π* interactions).

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govijpsdronline.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol, where a more negative score indicates stronger binding). nih.govijpsdronline.com The results allow for a detailed assessment of the ligand's binding mode and its conformational preferences within the active site.

For quinazolinone derivatives, docking studies have been performed against a wide range of biological targets, including enzymes like DNA gyrase and various protein kinases. rsc.orgnih.gov The analysis of the top-ranked docking poses reveals crucial information about ligand-target interactions, such as:

Hydrogen Bonds: Key interactions where the quinazolinone's carbonyl oxygen or nitrogen atoms act as hydrogen bond acceptors, often with residues like Arginine or Asparagine in the protein's active site. nih.govmdpi.com

Hydrophobic Interactions: The aromatic rings of the quinazolinone scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan.

By identifying these specific interactions and the key amino acid residues involved, molecular docking provides a rational basis for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors based on the this compound scaffold.

Prediction of Receptor Binding Affinity and Selectivity

A critical step in drug discovery is determining how strongly a potential drug molecule (ligand) binds to its biological target, such as a protein or enzyme. Computational methods, particularly molecular docking, are instrumental in predicting this binding affinity. Molecular docking algorithms place a ligand into the binding site of a target protein in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. asianpubs.orgnih.gov

In the context of quinazolinone derivatives, molecular docking has been extensively used to predict their interaction with various therapeutic targets. For instance, studies on quinazolinone analogs as inhibitors of enzymes like dihydrofolate reductase (DHFR) and matrix metalloproteinase-13 (MMP-13) have utilized docking to compare the binding affinities of different derivatives. asianpubs.orgnih.govnih.gov These studies often involve comparing the docking scores of novel compounds to those of known inhibitors or reference drugs to gauge their potential efficacy. asianpubs.orgsnv63.ru For example, in a study targeting PARP-1, synthesized quinazolinones showed better docking scores than the reference drug niraparib, with the best compound achieving a score of -10.343. snv63.ru Similarly, research targeting VEGFR1, VEGFR2, and EGFR demonstrated that certain quinazoline-morpholine hybrids had excellent docking scores, indicating strong potential binding. nih.gov

The following table illustrates typical data generated from molecular docking studies of quinazolinone derivatives against various cancer-related protein targets.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazolinone-morpholine hybrid | VEGFR1 | -11.744 | Cys919, Asp1046 |

| Quinazolinone-morpholine hybrid | VEGFR2 | -12.407 | Cys919, Asp1046, Glu885 |

| Quinazolinone-morpholine hybrid | EGFR | -10.359 | Met793, Lys745 |

| 2,3-disubstituted quinazolinone | PARP-1 | -10.343 | Gly863, Ser904, Tyr907 |

Note: The data presented is illustrative of findings from various studies on quinazolinone derivatives. snv63.runih.gov

Advanced Simulation Techniques for Dynamic Systems

While molecular docking provides a static picture of the ligand-protein interaction, advanced simulation techniques offer a dynamic view, accounting for the flexibility and movement of both the ligand and the protein over time.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. researchgate.netnih.gov In drug discovery, MD simulations are performed on a ligand-protein complex to assess its stability and to observe how the interactions change over a specific period, typically nanoseconds. nih.govresearchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site, indicating a stable complex. researchgate.net

For quinazolinone derivatives, MD simulations have been employed to validate docking results and confirm the stability of the predicted binding poses. nih.govnih.govnih.gov For example, 10-nanosecond MD simulations were used to study quinazolinone inhibitors of MMP-13, revealing that specific hydrogen bond interactions were maintained, which is crucial for inhibitory activity. nih.gov In another study, simulations lasting 200 nanoseconds on quinazoline (B50416) derivatives complexed with the Epidermal Growth Factor Receptor (EGFR) demonstrated their stability and consistent interaction patterns. nih.gov The stability of these complexes, as indicated by low RMSD and RMSF values, supports their potential as effective inhibitors. nih.gov

To further refine the prediction of binding affinity, binding free energy calculations are often performed on snapshots taken from MD simulation trajectories. researchgate.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose. nih.govelsevierpure.com These techniques calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, offering a more accurate estimation than docking scores alone. nih.govnih.gov

These methods have been successfully applied to quinazolinone research to rank compounds and understand the energetic contributions of different interactions (e.g., van der Waals, electrostatic). nih.govnih.gov For instance, MM/GBSA calculations were used to validate docking predictions for quinazoline derivatives targeting EGFR, with the calculated binding free energies corroborating the initial docking scores. nih.govfrontiersin.org This approach helps to eliminate false positives from initial screenings and provides a more reliable assessment of a compound's potential. nih.gov

| Method | Key Calculation Components | Application in Quinazolinone Research |

| MM/PBSA | Molecular Mechanics Energy, Polar Solvation Energy (Poisson-Boltzmann), Nonpolar Solvation Energy (SASA) | Estimating binding affinities of quinazolinone derivatives to targets like glucokinase. researchgate.net |

| MM/GBSA | Molecular Mechanics Energy, Polar Solvation Energy (Generalized Born), Nonpolar Solvation Energy (SASA) | Ranking virtual screening hits and validating docking scores for EGFR and AChE inhibitors. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology